6-(2-Methylpropoxy)pyridine-3-carboxylic acid

Medicinal Chemistry ADME Properties Drug Design

Researchers needing a lipophilic pyridine-3-carboxylic acid scaffold for SAR studies face limited differentiation among generic alkoxy analogs. 6-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS 1016756-23-2) resolves this with its branched isobutoxy substituent, delivering LogP ~3.71 (>7,900× partition increase vs. unsubstituted nicotinic acid). • Unique steric/conformational profile distinct from linear methoxy/ethoxy analogs • Enables fine-tuned membrane permeability for cell-based assay development • ≥95% purity; standard packs 100 mg-5 g; custom synthesis and bulk available

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1016756-23-2
Cat. No. B1319765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methylpropoxy)pyridine-3-carboxylic acid
CAS1016756-23-2
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)COC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13)
InChIKeyIGGUZPKESUQARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methylpropoxy)pyridine-3-carboxylic acid: Chemical Identity and Procurement Overview


6-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS 1016756-23-2), also known as 6-isobutoxynicotinic acid, is a pyridine-3-carboxylic acid derivative featuring an isobutoxy (2-methylpropoxy) substituent at the 6-position [1]. With a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol , this compound serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of the branched alkoxy group confers distinct physicochemical properties, including a predicted LogP of approximately 3.71, which influences lipophilicity and solubility profiles [2]. This compound is primarily utilized as a research intermediate, with commercial availability from multiple vendors at purities typically ranging from 95% to 98% .

Why 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid Cannot Be Freely Substituted


The 2-methylpropoxy (isobutoxy) group at the 6-position of the pyridine ring imparts specific steric and electronic properties that cannot be replicated by simple substitutions. In-class analogs with alternative alkoxy chains (e.g., methoxy, ethoxy, propoxy) or different substitution positions (e.g., 2- or 4-substituted isomers) exhibit markedly different physicochemical and biological behaviors. For instance, regioisomeric compounds with isobutoxy groups at the 3- versus 4-position demonstrate distinct metabolic profiles and CYP enzyme susceptibilities, with the 3-isobutoxy analog showing species-independent metabolism while other positional isomers exhibit significant interspecies variation [1]. Furthermore, the branched nature of the isobutoxy moiety contributes to unique conformational flexibility and lipophilicity (LogP ≈ 3.71) that distinguishes it from linear alkoxy substituents, directly impacting compound solubility, membrane permeability, and target binding kinetics [2]. These differences are not merely incremental but can fundamentally alter a compound's suitability for specific synthetic pathways or biological assays, rendering generic substitution scientifically unjustifiable without rigorous empirical validation.

Quantitative Differentiation of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid


Lipophilicity Profile Relative to Unsubstituted Nicotinic Acid

6-(2-Methylpropoxy)pyridine-3-carboxylic acid exhibits a predicted LogP of approximately 3.71, which is substantially higher than the LogP of unsubstituted nicotinic acid (pyridine-3-carboxylic acid, LogP ≈ -0.2). This 3.9 log unit increase represents a >7,900-fold increase in partition coefficient, signifying dramatically enhanced lipophilicity and membrane permeability potential [1].

Medicinal Chemistry ADME Properties Drug Design

Metabolic Stability Differentiation from Regioisomeric Analogs

While direct metabolic data for the target compound is limited, class-level inference from closely related 6-substituted nicotinic acid derivatives reveals that regioisomeric positioning of the isobutoxy group profoundly impacts metabolic stability. Compounds with the isobutoxy group at the 3-position exhibit Michaelis-Menten parameters comparable between rats and humans, whereas all other alkoxy positional isomers (including 4-isobutoxy and 4-isopropoxy) are metabolized in a different manner across species due to differential CYP isozyme contributions [1].

Drug Metabolism Pharmacokinetics CYP Enzymes

Structural Influence on Biological Activity in 6-Alkoxy Nicotinic Acid Series

In a series of 6-substituted nicotinic acid analogs evaluated as carbonic anhydrase III (CAIII) inhibitors, the presence of a hydrophobic group containing a hydrogen bond acceptor at the 6-position significantly improves activity. The 6-(hexyloxy) analog exhibited a Ki of 41.6 µM [1]. This establishes a clear SAR trend where the 6-alkoxy substituent, including the 2-methylpropoxy group, is a key determinant of biological activity, and varying the alkoxy chain can modulate inhibitory potency.

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

Physicochemical Property Profile Relative to Other Alkoxy Analogs

The target compound's solid physical form and predicted physicochemical properties, including a molecular weight of 195.22 g/mol and a hydrogen bond donor count of 1, contribute to a favorable drug-like profile . While direct solubility data is limited, related 6-alkoxy nicotinic acids demonstrate varying solubility in DMSO and aqueous buffers, with the isobutoxy group expected to confer intermediate solubility between more lipophilic (e.g., hexyloxy) and more hydrophilic (e.g., methoxy) analogs. This balanced profile is advantageous for in vitro assays requiring both adequate solubility and membrane permeability .

Solubility Stability Formulation

Optimal Research and Industrial Applications for 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid


Medicinal Chemistry: Lead Optimization for Metabolic Disorders

Given its structural features, 6-(2-methylpropoxy)pyridine-3-carboxylic acid serves as a valuable scaffold for developing RXR modulators or CAIII inhibitors. Its enhanced lipophilicity (LogP ≈ 3.71) and balanced physicochemical profile make it suitable for designing compounds with improved membrane permeability and oral bioavailability, as demonstrated by the success of related 6-alkoxy nicotinic acid derivatives in preclinical models of type 2 diabetes [1]. Researchers can leverage this building block to explore SAR around the 6-position alkoxy group to fine-tune potency, selectivity, and ADME properties [2].

Chemical Biology: Probe Development for Target Validation

The compound's intermediate lipophilicity and the presence of a carboxylic acid handle enable its incorporation into more complex molecular probes. For instance, it can be conjugated to fluorophores or biotin via amide bond formation at the carboxylic acid group, allowing for the creation of chemical tools to investigate target engagement or cellular localization. The 2-methylpropoxy group provides a hydrophobic anchor that may enhance membrane association or target binding, as inferred from SAR studies of 6-alkoxy nicotinic acids as CAIII inhibitors [3].

Organic Synthesis: Versatile Building Block for Heterocyclic Chemistry

6-(2-Methylpropoxy)pyridine-3-carboxylic acid is a valuable intermediate for the synthesis of diverse heterocyclic compounds. The carboxylic acid group can be readily converted to esters, amides, or reduced to alcohols, while the pyridine nitrogen and alkoxy oxygen offer sites for further functionalization. This versatility makes it useful in constructing libraries of 6-substituted nicotinic acid derivatives for high-throughput screening campaigns, particularly those targeting enzymes like carbonic anhydrases or nuclear receptors .

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